tert-Butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate tert-Butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13561783
InChI: InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-6-7(11)8(6)12/h6-8H,4-5,11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2C1C2N
Molecular Formula: C10H18N2O2
Molecular Weight: 198.26 g/mol

tert-Butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate

CAS No.:

Cat. No.: VC13561783

Molecular Formula: C10H18N2O2

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate -

Specification

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
IUPAC Name tert-butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate
Standard InChI InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-6-7(11)8(6)12/h6-8H,4-5,11H2,1-3H3
Standard InChI Key QYWHMAGYAFGLJH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2C1C2N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2C1C2N

Introduction

Structural and Molecular Characteristics

The molecular formula of tert-butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate is C₁₀H₁₈N₂O₂, with a molecular weight of 198.26 g/mol. Its IUPAC name reflects the bicyclic framework: a six-membered ring system fused with a three-membered cyclopropane ring. The Boc group at position 2 and the amino group at position 6 create a stereoelectronically constrained structure, which enhances binding affinity to biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₈N₂O₂
Molecular Weight198.26 g/mol
IUPAC Nametert-butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate
SMILESCC(C)(C)OC(=O)N1CCC2C1C2N
InChI KeyQYWHMAGYAFGLJH-UHFFFAOYSA-N

Synthesis and Optimization

The synthesis of tert-butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves multi-step protocols. A common route begins with the formation of a bicyclic amine precursor, followed by Boc protection and functional group interconversions.

Key Synthetic Routes

  • Mannich Reaction: Condensation of formaldehyde with a primary amine and carbonyl compound yields intermediate bicyclic amines, which are subsequently esterified.

  • Cycloaddition Strategies: Photochemical [2+2] cycloadditions of 1,5-dienes provide access to the bicyclo[3.1.0]hexane framework, though yields vary based on substituent effects.

  • Post-Functionalization: Late-stage modifications, such as reductive amination or nucleophilic substitution, introduce the amino group at position 6 .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Bicyclic Amine FormationCH₂O, NH₃, EtOH, Δ65–78
Boc Protection(Boc)₂O, DMAP, CH₂Cl₂82–90
Amino Group InstallationNaN₃, H₂/Pd-C, MeOH70–75

Challenges in synthesis include controlling regioselectivity during cyclopropane formation and minimizing epimerization at stereogenic centers .

Medicinal Chemistry Applications

The compound’s rigid structure mimics natural substrates, enabling interactions with enzymes and receptors. Key applications include:

Neurological Disorders

tert-Butyl 6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate derivatives exhibit affinity for GABA receptors and serotonin transporters, making them candidates for anxiolytics and antidepressants. The bicyclic scaffold enhances blood-brain barrier permeability compared to linear analogs.

Antimicrobial Activity

Structural analogs demonstrate moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL), likely due to interference with cell wall synthesis .

Biological Mechanisms

The compound’s mechanism of action involves allosteric modulation of target proteins. For example:

  • GABA_A Receptor: Bicyclic amines stabilize the receptor’s open state, prolonging chloride ion influx and neuronal inhibition.

  • Monoamine Oxidase (MAO) Inhibition: Substituents at position 6 hinder substrate access to MAO’s catalytic site, reducing neurotransmitter degradation .

Physicochemical Properties

Table 3: Experimental and Predicted Properties

PropertyExperimental ValuePredicted (Calculated)
LogP (Octanol-Water)1.21.4 (ALOGPS)
Aqueous Solubility12 mg/mL9.8 mg/mL (ChemAxon)
pKa (Amino Group)8.58.7 (MarvinSketch)

The Boc group enhances solubility in organic solvents (e.g., dichloromethane, THF), facilitating purification via column chromatography.

Industrial and Research Applications

  • Pharmaceutical Intermediates: Used in synthesizing >20 clinical candidates, including kinase inhibitors and neuroprotectants.

  • Chemical Biology: Serves as a rigid scaffold for probing protein-ligand interactions via X-ray crystallography .

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